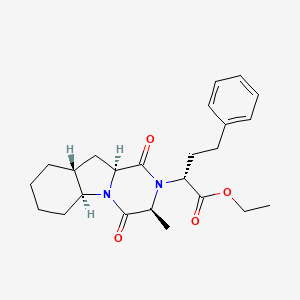
4-Androstene-3β,17β-diol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PERMIT REQUIRED – PLEASE CONTACT US DIRECTLY
Applications De Recherche Scientifique
Plant Steroid Metabolism : 4-Androstene-3,17-dione, closely related to 4-Androstene-3β,17β-diol-d3, was studied in pea plants, Pisum sativum, revealing its conversion to testosterone and other metabolites, indicating its role in plant steroid metabolism (Lin, Proebsting, & Heftmann, 1979).
Hepatic Steroid Metabolism : Research on the metabolism of androstane diols, including compounds similar to this compound, in liver enzymes, showed significant differences in the metabolic pathways between male and female rats, highlighting the compound's role in hepatic steroid metabolism (Gustafsson & Stenberg, 1974).
Estrogenic Effects in Cancer Cells : 5-Androstene-3β,17β-diol, a compound structurally similar to this compound, showed estrogenic effects in MCF7 human breast cancer cells, implicating a potential role in estrogen receptor pathways (Adams, Garcia, & Rochefort, 1981).
Synthesis and Biological Activity : Synthesis of various steroidal hormones including analogs of this compound demonstrated biological activity in animal assays, emphasizing its potential in pharmaceutical applications (Sondheimer & Klibansky, 1959).
Human Metabolism Studies : Studies on the metabolism of 4-androstene-3, 17β-diol-3-H3-4-C14 in human subjects elucidated the importance of alternative pathways in the reduction of ring A of testosterone, offering insights into human steroid metabolism (Kundu, Sandberg, & Slaunwhite, 1965).
Antiandrogenic Actions : The antiandrogenic properties of compounds structurally related to this compound, were explored through their effects on androgen-dependent structures, contributing to our understanding of antiandrogenic therapies (Voigt & Hsia, 1973).
Developmental Androgen Metabolism : Investigations on the androgen metabolizing activity in human amniotic epithelium throughout gestation shed light on the developmental aspects of steroid metabolism, which may include metabolites like this compound (Šulcová, Jirásek, Dvořák, & Stárka, 1980).
Cytotoxic Effects on Cancer Cells : Neuro-steroids, including 3β-androstene-17α-diol, which is structurally similar to this compound, exhibited cytotoxic effects on human malignant glioma and lymphoma cells, suggesting a potential role in cancer therapy (Graf, Jia, & Loria, 2007).
Metabolism in Human Glands : The metabolism of 4-Androstene-3,17-dione by human submaxillary gland homogenates was studied, demonstrating its conversion to testosterone and other metabolites, suggesting a role in human glandular function (Coffey & Crutchfield, 1977).
Anti-Tumor Effects : The anti-tumor effects of androstene steroids, including compounds structurally similar to this compound, were found to have a strict structure-activity relationship, providing valuable insights for drug development in cancer treatment (Graf, Jia, Lewbart, & Loria, 2009).
Estrogen-like Effects on Rat Uterus : The estrogen-like effect of 5-androstene-3β, 17β-diol on rat uterus indicates potential implications in reproductive biology and hormone therapy (Leroy, Maquaire, Sampérez, & Jouan, 1988).
Propriétés
Formule moléculaire |
C19H27D3O2 |
|---|---|
Poids moléculaire |
293.46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



